6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
This compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . Pyrimidine derivatives have been found to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrimidine ring attached to various functional groups . The specific structure of this compound would likely depend on the positions and orientations of the chloro, fluoro, and methyl groups on the pyrimidine ring.Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the specific functional groups attached to the pyrimidine ring . The chloro, fluoro, and methyl groups on this compound could potentially participate in various chemical reactions.Scientific Research Applications
Structural and Chemical Properties
The compound 6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been a subject of interest in various structural and chemical studies. Studies have detailed the structural properties and chemical behavior of similar tetrahydropyrimidine derivatives, providing insights into their molecular geometry, bonding interactions, and potential applications in supramolecular chemistry.
Structural Analysis and Molecular Geometry :
- A study conducted by Li et al. (2005) described the molecular structures and dihedral angles of similar tetrahydropyrimidine derivatives. The study provided detailed crystallographic data, showcasing the geometric arrangement and distances between atoms in the molecules. The molecules were linked via C-H...O interactions, forming sheets of molecules in the crystal structure (Li et al., 2005).
Solvatomorphism and Crystallization Methods :
- Cleetus et al. (2020) reported on a compound exhibiting solvatomorphism, a phenomenon where a substance can exist in multiple solvated forms with distinct crystal structures. This study provided insights into the crystallization methods, molecular arrangement, and hydrogen-bonding interactions of similar tetrahydropyrimidine derivatives (Cleetus et al., 2020).
Chemical Properties and Reactions :
- Rubinov et al. (2008) explored the synthesis and chemical properties of 3-acyl-1,2,3,4-tetrahydropyrimidine-2,4-diones. The study detailed the reactions of these compounds with various reagents, shedding light on their chemical behavior and potential as precursors for further chemical transformations (Rubinov et al., 2008).
Supramolecular Chemistry :
- Fonari et al. (2004) investigated novel pyrimidine derivatives as suitable ligands for co-crystallization with crown ethers. The study focused on the formation of hydrogen-bonded supramolecular assemblies, highlighting the potential applications of tetrahydropyrimidine derivatives in the field of supramolecular chemistry (Fonari et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-chloro-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-9-5-10(16)15(11(17)14-9)6-7-1-3-8(13)4-2-7/h1-5H,6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMLOZZHKPVQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=C(NC2=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326953 |
Source
|
Record name | 6-chloro-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676995 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868143-04-8 |
Source
|
Record name | 6-chloro-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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